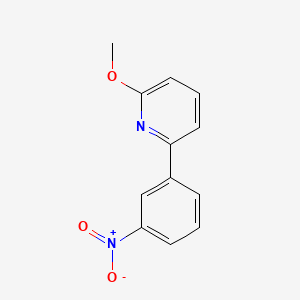

2-Methoxy-6-(3-nitrophenyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methoxy-6-(3-nitrophenyl)pyridine” is a chemical compound with the molecular formula C12H10N2O3. It is used for research and development purposes .

Synthesis Analysis

The synthesis of nitropyridines, which are similar to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-6-(3-nitrophenyl)pyridine” consists of a pyridine ring substituted with a methoxy group at the 2-position and a nitrophenyl group at the 6-position. The molecular weight of the compound is 230.223.

Chemical Reactions Analysis

The chemical reactions involving nitropyridines have been studied extensively . For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

The compound 2-Methoxy-6-(3-nitrophenyl)pyridine has been utilized in the synthesis of derivatives that exhibit cytotoxic properties against various cancer cell lines. These derivatives have shown promising antiproliferative effects, particularly against liver, prostate, and breast cancer cells . The ability to inhibit cancer cell growth makes this compound a valuable asset in the development of new anticancer therapies.

Parkinson’s Disease Treatment

Derivatives of 2-Methoxy-6-(3-nitrophenyl)pyridine have been used in the synthesis of Entacapone , a drug used in the treatment of Parkinson’s disease. Entacapone acts as a COMT inhibitor, increasing the bioavailability of L-DOPA, thereby enhancing its therapeutic efficacy . This application highlights the compound’s role in improving the quality of life for patients with neurodegenerative diseases.

Organic Synthesis Catalyst

In the field of organic chemistry, 2-Methoxy-6-(3-nitrophenyl)pyridine can serve as a catalyst in the addition reactions of various 1,2-acyclic diones to activated acetylenic esters . Its catalytic properties are essential for facilitating chemical reactions that are fundamental in the synthesis of complex organic molecules.

Hantzsch Synthesis

This compound is also involved in the Hantzsch synthesis, a method used to create dihydropyridine derivatives. These derivatives are important for their cardiovascular effects and are used in the treatment of hypertension . The role of 2-Methoxy-6-(3-nitrophenyl)pyridine in this synthesis underscores its importance in pharmaceutical applications.

Antimicrobial and Antioxidant Properties

Pyridine derivatives, including 2-Methoxy-6-(3-nitrophenyl)pyridine , display a wide spectrum of pharmacological activities. They are known for their antimicrobial and antioxidant properties, which are crucial in the development of new drugs to combat infectious diseases and oxidative stress-related conditions .

HIV and Antimalarial Activity

The pyridine moiety is a common feature in clinically-used compounds with significant activity against HIV and malaria. The structural importance of 2-Methoxy-6-(3-nitrophenyl)pyridine in these compounds can lead to the development of potent inhibitors for these life-threatening diseases .

Structural Analysis and Drug Metabolism

The compound’s derivatives have been studied using NMR spectroscopy to establish their crystal structure and understand their metabolism in the human body. This information is vital for drug design and predicting the behavior of drugs within the human system .

Tuberculosis and Dengue Research

Preliminary studies suggest that derivatives of 2-Methoxy-6-(3-nitrophenyl)pyridine show in vitro activity against tuberculosis (TB) and dengue. This points to its potential as a starting point for the development of treatments for these diseases .

Safety and Hazards

properties

IUPAC Name |

2-methoxy-6-(3-nitrophenyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12-7-3-6-11(13-12)9-4-2-5-10(8-9)14(15)16/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRIZAWLCBNRDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693448 |

Source

|

| Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(3-nitrophenyl)pyridine | |

CAS RN |

1313359-04-4 |

Source

|

| Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)

![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)